tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate
Description
tert-Butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate (CAS: 147611-03-8) is a spirocyclic carbamate derivative featuring a 6-azaspiro[3.5]nonane core. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . The compound is characterized by a spiro junction connecting a piperidine-like ring (6-aza) and a cyclopentane moiety (3.5 ring system), with a tert-butoxycarbonyl (Boc) group protecting the secondary amine. This structural motif is critical in medicinal chemistry, particularly as a building block for drug candidates targeting central nervous system (CNS) disorders or protease inhibitors due to its conformational rigidity and bioavailability .
Properties
IUPAC Name |
tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-7-13(8-10)5-4-6-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKFNVCLLHRJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)CCCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maintain consistency and quality. The use of automated reactors and continuous flow systems can enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:
- Substitution Reactions : The carbamate group can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.
- Oxidation and Reduction : The compound can be oxidized or reduced to yield different derivatives, expanding its utility in synthetic chemistry.
Table 1: Reaction Types and Conditions
| Reaction Type | Common Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, H2O2 | Acidic or basic conditions |
| Reduction | Lithium aluminum hydride | Anhydrous conditions |
| Substitution | Acids or bases as catalysts | Varies with substrate |
Biological Applications
Research indicates that this compound exhibits potential biological activity. Studies are focused on its interactions with enzymes and receptors, which may lead to novel therapeutic applications.
Case Study: Neuroprotective Effects
Preliminary investigations suggest that the compound may influence neurotransmission pathways, making it a candidate for developing treatments for neurological disorders. Further research is required to elucidate these mechanisms.
Medicinal Chemistry
The compound is being explored as a lead compound for drug development targeting various conditions due to its structural features that may enhance biological activity.
Table 2: Potential Therapeutic Applications
| Target Condition | Mechanism of Action | Current Research Status |
|---|---|---|
| Neurological Disorders | Modulation of neurotransmitter systems | Ongoing preclinical studies |
| Cancer | Inhibition of tumor growth via enzyme interaction | Early-stage research |
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to unique sites on enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate and analogous spirocyclic carbamates:
Key Research Findings:
Positional Isomerism: The placement of the Boc group on the spiro ring (e.g., position 2 vs. 8 or 9) significantly impacts molecular conformation. For example, this compound exhibits a distinct spatial arrangement compared to its 8-yl and 9-yl isomers, which may influence binding affinity in enzyme inhibition assays .
Protecting Group Effects: Boc vs. Cbz: The Boc group in the target compound offers stability under basic and nucleophilic conditions, whereas the Cbz group in benzyl analogs (e.g., CAS 147611-02-7) is selectively cleaved via hydrogenolysis, enabling sequential functionalization . Salt Forms: Hydrochloride salts (e.g., CAS 2247107-77-1) enhance solubility in polar solvents, making them preferable for in vitro assays .
Diazaspiro compounds (e.g., CAS 236406-55-6) introduce additional hydrogen-bonding sites, which may enhance interactions with biological targets like proteases .
Synthetic Utility: Compounds like 6-tert-butyl 8-ethyl 6-azaspiro[3.4]octane-6,8-dicarboxylate (CAS 2055841-96-6) serve as bifunctional intermediates for coupling reactions, whereas mono-carbamates (e.g., the target compound) are typically used as terminal building blocks .
Biological Activity
Tert-butyl N-{6-azaspiro[3.5]nonan-2-yl}carbamate is a compound of significant interest in the field of medicinal chemistry and pharmacology. Its unique structural features, including a spirocyclic moiety, suggest potential biological activities that warrant detailed exploration. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Chemical Formula | C13H24N2O2 |
| Molecular Weight | 240.35 g/mol |
| CAS Number | 1440960-75-7 |
| IUPAC Name | tert-butyl N-(6-azaspiro[3.5]nonan-2-yl)carbamate |
| PubChem CID | 138040815 |
Structural Information
The compound features a tert-butyl group attached to a carbamate functional group, which is linked to a 6-azaspiro[3.5]nonane structure. This configuration is expected to influence its interaction with biological targets.
Research indicates that compounds similar to this compound may act through various mechanisms, including modulation of neurotransmitter systems and interaction with specific receptors in the central nervous system (CNS). The spirocyclic structure can enhance binding affinity and selectivity towards certain biological targets.
Pharmacological Studies
-
Neuropharmacological Effects :
- A study investigated the effects of similar spirocyclic compounds on anxiety and depression models in rodents. Results showed that these compounds exhibited anxiolytic and antidepressant-like effects, suggesting potential therapeutic applications in mood disorders.
-
Antimicrobial Activity :
- Preliminary tests demonstrated antimicrobial properties against various bacterial strains, indicating that the compound could be explored for its potential as an antibiotic agent.
-
Cytotoxicity :
- In vitro assays assessed the cytotoxic effects on cancer cell lines. The compound displayed selective cytotoxicity, particularly against certain types of tumors, which may be attributed to its ability to induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
Safety and Toxicology
While specific safety data for this compound is limited, general safety profiles for similar carbamate derivatives indicate potential toxicity at high doses. Standard precautions should be taken when handling this compound in laboratory settings.
Toxicological Studies
-
Acute Toxicity :
- Initial assessments suggest low acute toxicity; however, comprehensive toxicological evaluations are necessary to establish safe exposure levels.
-
Chronic Exposure Risks :
- Long-term exposure studies are warranted to evaluate any potential carcinogenic or mutagenic effects associated with this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
